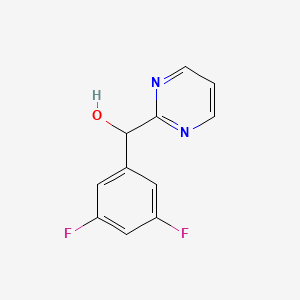
Sucrose octasulfate, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sucrose octasulfate, sodium salt: is a chemically modified form of sucrose where eight sulfate groups are attached to the sugar molecule. This modification enhances its polarity and solubility in water, making it a valuable tool in various areas of research. It is a white solid that is sparingly soluble in water and has a molecular formula of C12H14Na8O35S8 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : Sucrose octasulfate, sodium salt is typically synthesized by reacting sucrose with sulfuric acid. This reaction generally occurs under controlled oxidation-reduction conditions, requiring careful management of reaction temperature and time .
Industrial Production Methods: : Industrially, sucrose octasulfate is produced by sulfation of sucrose followed by neutralization with sodium hydroxide to form the sodium salt. This process involves the use of aqueous basic solutions to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: : Sucrose octasulfate, sodium salt primarily undergoes substitution reactions due to the presence of multiple sulfate groups. These reactions often involve the exchange of sulfate groups with other functional groups under specific conditions .
Common Reagents and Conditions: : Common reagents used in these reactions include sulfuric acid for sulfation and sodium hydroxide for neutralization. The reactions typically require controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed: : The major products formed from these reactions are various sulfated derivatives of sucrose, which can be further modified for specific applications .
Applications De Recherche Scientifique
Chemistry: : In chemistry, sucrose octasulfate, sodium salt is used to study electrostatic interactions within biological systems. It serves as a model compound for understanding the binding of charged molecules to negatively charged cell surfaces .
Biology: : In biological research, it is used to modulate enzyme activities that are sensitive to changes in the ionic environment. It also plays a role in the study of glycosaminoglycans, which are components of the extracellular matrix involved in cell signaling and molecular filtration .
Medicine: : Medically, this compound has anti-inflammatory and antithrombotic properties. It is used as an active ingredient in topical creams, ointments, and gels for treating venous ulcers and other skin conditions .
Industry: : In the industrial sector, it is used as a surface-active agent due to its excellent emulsifying, dispersing, and wetting properties. It is also employed as an adjuvant in agriculture to enhance the absorption and penetration of pesticides .
Mécanisme D'action
Sucrose octasulfate, sodium salt exerts its effects by forming a complex with positively charged proteins in exudates, creating a viscous, adhesive substance. This substance forms a protective coating that acts locally to protect the gastric lining against peptic acid, pepsin, and bile salts . Additionally, it binds and stabilizes fibroblast growth factors via interaction with their polyanion binding sites .
Comparaison Avec Des Composés Similaires
Similar Compounds: : Similar compounds include other sulfated disaccharides such as sucralfate, which is a complex salt composed of aluminum hydroxide and sucrose octasulfate .
Uniqueness: : Sucrose octasulfate, sodium salt is unique due to its high charge density and ability to form stable complexes with proteins and other molecules. This property makes it particularly useful in research involving ion exchange, barrier functions, and membrane permeability .
Propriétés
Formule moléculaire |
C12H22Na8O35S8 |
|---|---|
Poids moléculaire |
1166.7 g/mol |
InChI |
InChI=1S/C12H22O35S8.8Na/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;;;;;/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;/m1......../s1 |
Clé InChI |
GUBILXFXLFQUAL-QRDGSJRXSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[Na].[Na].[Na].[Na].[Na].[Na].[Na].[Na] |
SMILES canonique |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[Na].[Na].[Na].[Na].[Na].[Na].[Na].[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


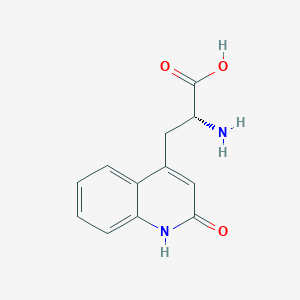
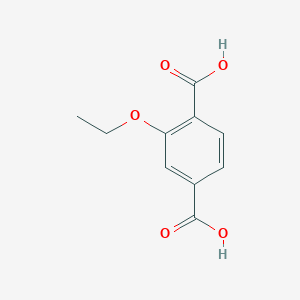
![2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide](/img/structure/B12829078.png)
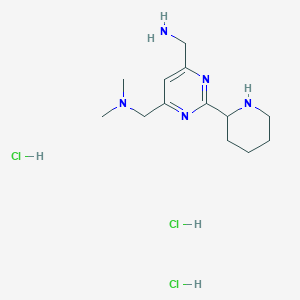
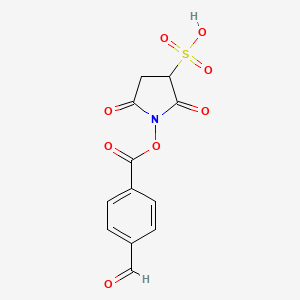

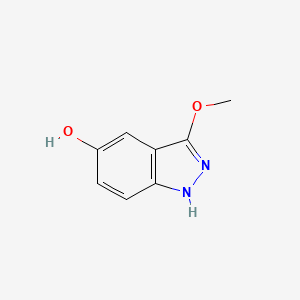
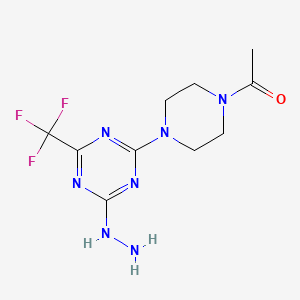
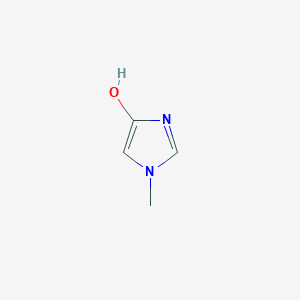
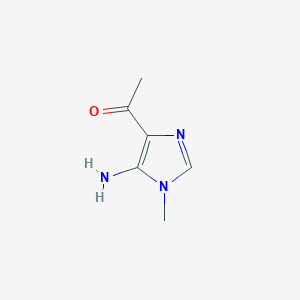
![trimethyl-[3,3,13,13-tetrakis(4-hexylphenyl)-16-trimethylstannyl-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaen-6-yl]stannane](/img/structure/B12829129.png)
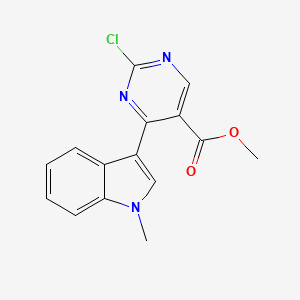
![2-Ethyl-7-nitro-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B12829143.png)
